2-Fluoroisophthalic acid

説明

Significance of Aromatic Fluorine Substitution in Chemical Synthesis and Functional Materials

The strategic incorporation of fluorine atoms into aromatic rings is a cornerstone of modern molecular design, profoundly influencing a compound's properties and reactivity. Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can alter the acidity of nearby functional groups and change the molecule's reactivity in chemical reactions. numberanalytics.comtandfonline.com This electron-withdrawing effect, combined with the small size of the fluorine atom (which is comparable to a hydrogen atom), allows for its introduction without significant steric hindrance. tandfonline.com

The carbon-fluorine (C-F) bond is exceptionally strong, contributing to the high thermal and metabolic stability of fluorinated compounds. numberanalytics.compsu.edu This enhanced stability is a highly desirable trait in the development of functional materials, such as fluoropolymers, which are known for their chemical resistance and durability. numberanalytics.comman.ac.uk In materials science, fluorine substitution can also be used to modulate surface energy, leading to hydrophobic or water-repellent properties, and to fine-tune optical properties like the refractive index. numberanalytics.compsu.edu The unique electronic and physical characteristics imparted by fluorine make fluorinated aromatics essential components in the creation of a wide range of materials, from agrochemicals to advanced polymers and organic light-emitting diodes (OLEDs). numberanalytics.com

Historical Context of Isophthalic Acid Derivatives in Academia

Isophthalic acid, or benzene-1,3-dicarboxylic acid, is one of three isomers of benzenedicarboxylic acid, alongside phthalic acid and terephthalic acid. wikipedia.orgnih.gov Its academic journey began in the 19th century as chemists explored the oxidation of various organic compounds. Phthalic acid itself was first obtained in 1836 by the French chemist Auguste Laurent through the oxidation of naphthalene (B1677914) tetrachloride. atamanchemicals.com Over time, methods were developed to synthesize all three isomers, allowing for a systematic study of their properties.

In academic research, isophthalic acid derivatives became important as monomers for polymerization. Their bent (meta-substituted) geometry, in contrast to the linear geometry of terephthalic acid, leads to the formation of polymers with different physical properties. wikipedia.org This structural difference has been extensively explored in polymer chemistry to create materials with specific characteristics, such as the fire-resistant polymer Nomex, which is made from isophthalic acid precursors. wikipedia.org In recent decades, academic interest has expanded to using isophthalic acid derivatives, including fluorinated versions, as ligands for creating complex supramolecular structures like metal-organic frameworks (MOFs). su.seacs.orgresearchgate.net These studies investigate how the geometry and electronic properties of the linker molecule influence the structure and function of the resulting material.

Scope and Research Trajectories for 2-Fluoroisophthalic Acid

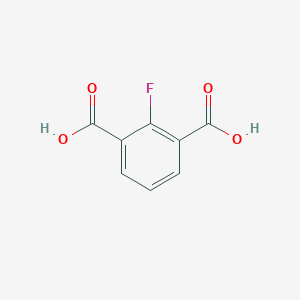

This compound is an aromatic carboxylic acid that serves as a specialized building block in various fields of chemical synthesis. cymitquimica.com Its structure is defined by a benzene (B151609) ring with two carboxylic acid groups at the 1 and 3 positions and a fluorine atom at the 2-position. cymitquimica.com This specific arrangement of functional groups imparts a unique combination of reactivity and structural properties.

The primary research trajectory for this compound is its use as a linker molecule in the synthesis of advanced materials, particularly metal-organic frameworks (MOFs). su.seresearchgate.net The fluorine atom's electronegativity and the specific geometry of the molecule can influence the resulting MOF's pore size, stability, and guest-adsorption properties. researchgate.net Researchers have investigated how incorporating this compound, sometimes in combination with non-fluorinated isophthalic acid, can create MOFs with tailored characteristics, such as altered hydrophobicity and gas uptake capacity. researchgate.net

In synthetic organic chemistry, this compound is also explored as a precursor for more complex molecules. For instance, it has been used in the synthesis of scaffolds for peptidomimetics, which are compounds designed to mimic the structure and function of peptides in biological systems. diva-portal.org The presence of the fluorine atom can enhance the acidity and modify the electronic properties of the molecule, making it a versatile starting material for multi-step syntheses. cymitquimica.com

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 1583-65-9 |

| Molecular Formula | C₈H₅FO₄ |

| Molecular Weight | 184.12 g/mol |

| Melting Point | 286-287 °C |

| Boiling Point (Predicted) | 393.6±27.0 °C |

| Density (Predicted) | 1.551±0.06 g/cm³ |

| Physical Form | Powder or crystals |

| IUPAC Name | 2-fluorobenzene-1,3-dicarboxylic acid |

Table based on data from multiple sources. chemdad.comsigmaaldrich.comglpbio.comlookchem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-fluorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOLBEJAJWCIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384462 | |

| Record name | 2-fluoroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-65-9 | |

| Record name | 2-fluoroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoroisophthalic Acid and Analogues

Advanced Synthetic Routes to 2-Fluoroisophthalic Acid

The chemical synthesis of this compound can be approached through several strategic pathways, each involving distinct key transformations. These routes often begin with more readily available precursors and introduce the necessary functional groups—the fluorine atom and the two carboxylic acids—in a controlled, sequential manner.

One effective strategy for synthesizing aromatic carboxylic acids involves the oxidation of benzylic C-H bonds in the corresponding alkylarene precursors. nih.gov For this compound, a suitable starting material would be 2-fluoro-m-xylene. The two methyl groups can be oxidized to carboxylic acids in a single step or sequentially. This transformation is a fundamental method for C-H functionalization, converting readily available precursors into high-value products. nih.gov

The oxidation of alkylarenes can be achieved using various catalytic systems and oxidants. organic-chemistry.org These reactions often employ transition metal catalysts and environmentally benign oxidants like molecular oxygen or hydrogen peroxide. organic-chemistry.orgrsc.org The choice of catalyst and reaction conditions is critical to achieve high yields and prevent the formation of side products. nih.gov

Table 1: Selected Catalytic Systems for Benzylic Oxidation

| Catalyst System | Oxidant | Conditions | Notes |

|---|---|---|---|

| Co(OAc)₂/NaBr/AcOH | Molecular Oxygen (O₂) | Non-acidic solvent, radical initiator | Effective for oxidation of substituted toluenes. organic-chemistry.org |

| CuCl₂·2H₂O/BQC | aq. 70% t-BuOOH | Water-soluble catalyst system | A green chemistry approach, though may require long reaction times. nih.gov |

| CrO₃/H₅IO₆ | - | Low temperature (-78 °C) | Efficient for oxidizing benzylic alcohols to carbonyls, adaptable for acids. organic-chemistry.org |

This table is interactive. Users can sort and filter the data based on catalyst, oxidant, or conditions.

The oxidation of 2-fluoro-m-xylene would proceed via the formation of intermediate aldehydes before yielding the final dicarboxylic acid. Careful control of the reaction conditions is necessary to ensure complete oxidation and avoid over-oxidation or degradation of the aromatic ring.

Esterification and subsequent hydrolysis are crucial steps in many synthetic routes, often used to protect carboxylic acid groups during other transformations or to purify the final product. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions, is a classic and cost-effective method for forming esters. masterorganicchemistry.comrug.nl

In a potential synthesis of this compound, a precursor di-ester, such as dimethyl 2-fluoroisophthalate, could be synthesized first. This di-ester can be more easily purified through methods like distillation or chromatography compared to the diacid. The final step would then be the hydrolysis of the ester groups to yield this compound.

Ester hydrolysis can be catalyzed by either acid or base. ucalgary.ca

Acid-Catalyzed Hydrolysis : This is the reverse of the Fischer esterification. The reaction is an equilibrium process, and using a large excess of water drives the equilibrium towards the formation of the carboxylic acid and alcohol. masterorganicchemistry.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification) : This method uses a stoichiometric amount of a strong base, such as sodium hydroxide. The reaction is effectively irreversible because the final step is an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid. ucalgary.ca An acidic workup is then required to protonate the resulting carboxylate salt to obtain the final carboxylic acid.

This esterification-hydrolysis sequence provides a robust method for obtaining high-purity this compound.

The introduction of a fluorine atom onto an aromatic ring is often challenging. Direct fluorination with F₂ gas is difficult to control and can lead to multiple products. thieme-connect.de A more selective and widely used method is the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate salt. thieme-connect.deresearchgate.net This approach starts with an aromatic primary amine, which is converted into a diazonium salt.

This fluorodediazoniation reaction is a key method for preparing aryl fluorides and can be adapted for the synthesis of this compound, likely starting from 2-aminoisophthalic acid. The general process involves two main steps:

Diazotization : The aromatic amine is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), at low temperatures (0–5 °C). When performed in the presence of tetrafluoroboric acid (HBF₄), the water-insoluble diazonium tetrafluoroborate salt precipitates. thieme-connect.de

Fluorodediazoniation : The isolated and dried diazonium salt is heated, causing it to decompose and release nitrogen gas, boron trifluoride, and the desired aryl fluoride (B91410).

An alternative, one-pot procedure involves diazotization in anhydrous hydrogen fluoride (HF). acs.orggoogle.com The aromatic amine is dissolved in HF, and a diazotizing agent like sodium nitrite is added. google.com The resulting diazonium fluoride is then decomposed in situ at a slightly elevated temperature to yield the fluoroaromatic compound. thieme-connect.de This method avoids the isolation of potentially unstable diazonium salts. researchgate.net

The synthesis of a complex molecule like this compound typically requires a multi-step approach where several reactions are performed in sequence. vapourtec.comlibretexts.org The logical design of such a sequence is crucial for an efficient and high-yielding process. libretexts.org

A plausible multi-step synthesis could involve:

Nitration of isophthalic acid to introduce a nitro group.

Reduction of the nitro group to an amine, yielding 2-aminoisophthalic acid.

Fluorination via the Balz-Schiemann reaction to produce this compound.

Biocatalytic and Chemoenzymatic Synthesis of Fluorinated Carboxylic Acids (context from 2-fluoro-3-hydroxypropionic acid and 2-fluoromalonic acid)

While chemical synthesis remains the primary method for producing many fluorinated aromatics, biocatalysis offers a promising alternative with advantages in environmental impact and safety. nih.govresearchgate.net The development of biosynthetic pathways for organofluorine compounds is an expanding field of research. dntb.gov.ua

A relevant example is the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP). frontiersin.org In one study, engineered Escherichia coli were used to produce 2-F-3-HP from 2-fluoromalonic acid (2-FMA) as the starting fluorine source. frontiersin.orgnih.gov This whole-cell transformation utilized a co-expression system of three key enzymes. nih.govfao.org

Table 2: Enzymes in the Biosynthetic Pathway of 2-F-3-HP

| Enzyme | Abbreviation | Function |

|---|---|---|

| Methylmalonyl CoA Synthase | MatBrp | Catalyzes the initial step in the pathway. frontiersin.org |

| Methylmalonyl CoA Reductase | MCR | Involved in the reduction step of the synthesis. frontiersin.org |

This table is interactive, allowing users to find more details about each enzyme's function.

This biocatalytic process achieved a titer of 50.0 mg/L of 2-F-3-HP after 24 hours. nih.gov Although the yield is modest, this work demonstrates the feasibility of using engineered microorganisms to create fluorinated building blocks. frontiersin.org The synthesized 2-F-3-HP can serve as a monomer for producing fluorinated biopolymers like poly(2-fluoro-3-hydroxypropionic acid) (FP3HP). researchgate.net Such biocatalytic methods represent a significant step towards more sustainable production of fluorinated specialty chemicals.

Preparation of Functionalized Derivatives for Research Applications

This compound is a versatile precursor for a wide range of functionalized derivatives due to its two reactive carboxylic acid groups. These groups can be readily converted into other functional moieties, such as esters, amides, acid chlorides, and anhydrides, allowing for its incorporation into larger, more complex molecular architectures.

The general synthetic strategies for creating derivatives often begin with the activation of the carboxylic acid groups, for example, by converting them to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These highly reactive intermediates can then be treated with various nucleophiles to form a diverse library of compounds.

Potential research applications for derivatives of this compound include:

Polymers and Polyesters : The diacid can be used as a monomer in condensation polymerization reactions with diols or diamines to produce high-performance fluorinated polyesters or polyamides.

Metal-Organic Frameworks (MOFs) : As a dicarboxylic acid linker, it can be reacted with metal ions to construct porous MOFs with tailored properties for gas storage, separation, or catalysis.

Pharmaceutical Intermediates : The isophthalic acid core can be functionalized to synthesize complex molecules with potential biological activity. The fluorine atom can enhance metabolic stability or binding affinity.

The synthesis of 5-alkoxy derivatives of the related 2-hydroxyisophthalic acid, for instance, has been demonstrated through base-catalyzed reactions with epoxides and halo-compounds, highlighting the versatility of the isophthalic acid scaffold for creating functionalized molecules. google.com

Mono- and Di-ester Synthesis

The conversion of this compound to its corresponding mono- and di-esters is a fundamental transformation. These esters serve as important intermediates in organic synthesis. The primary method for this conversion is Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Di-ester Synthesis:

The synthesis of di-esters of this compound, such as dimethyl 2-fluoroisophthalate, is typically achieved by reacting the diacid with an excess of the corresponding alcohol (e.g., methanol) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is generally heated to reflux to drive the equilibrium towards the formation of the ester. The removal of water as it is formed can also increase the yield of the diester.

A general representation of the di-esterification reaction is as follows:

This compound + 2 R-OH ⇌ Di-ester + 2 H₂O

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Dimethyl 2-fluoroisophthalate |

| This compound | Ethanol | HCl | Diethyl 2-fluoroisophthalate |

Mono-ester Synthesis:

The selective synthesis of mono-esters of dicarboxylic acids presents a greater challenge due to the comparable reactivity of the two carboxylic acid groups. Achieving high selectivity for the mono-ester often requires careful control of reaction conditions or the use of specific catalytic systems. One approach involves using a limited amount of the alcohol and stopping the reaction before significant di-ester formation occurs.

Another strategy for selective mono-esterification involves the use of catalysts that can differentiate between the two carboxylic acid groups. For instance, the use of ion-exchange resins as catalysts has been shown to selectively produce mono-esters of symmetrical dicarboxylic acids in high yields. This method's selectivity is attributed to the higher rate of esterification of the dicarboxylic acid compared to the resulting mono-ester on the surface of the resin. rsc.org While not specifically detailed for this compound, this methodology could potentially be applied.

Boric acid has also been reported as a catalyst for the selective mono-esterification of malonic acid, proceeding through a chelation mechanism that favors the mono-ester product. bond.edu.au The applicability of this method to this compound would require further investigation.

Other Reactive Modifications

Beyond esterification, the carboxylic acid functionalities of this compound can be converted into other reactive groups, such as acyl chlorides and amides, which are valuable precursors for further chemical synthesis.

Acyl Chloride Formation:

The conversion of carboxylic acids to acyl chlorides is a common and important transformation in organic synthesis, as acyl chlorides are highly reactive and can be readily converted into a variety of other functional groups. The most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

For example, the synthesis of 5-amino-2,4,6-triiodoisophthalic acid dichloride is achieved by chlorination with thionyl chloride. nih.gov This suggests that a similar approach would be effective for the conversion of this compound to 2-fluoroisophthaloyl dichloride. The reaction typically involves heating the dicarboxylic acid with an excess of thionyl chloride, often in an inert solvent.

This compound + 2 SOCl₂ → 2-Fluoroisophthaloyl dichloride + 2 SO₂ + 2 HCl

Amide Formation:

Amides can be synthesized from this compound through several routes. One common method involves the reaction of the corresponding acyl chloride with an amine. This is a highly efficient reaction that proceeds readily.

Alternatively, amides can be formed directly from the carboxylic acid by reaction with an amine in the presence of a coupling agent. However, a more direct, albeit less common in laboratory settings for simple amines, is the thermal dehydration of the ammonium carboxylate salt. This involves reacting the carboxylic acid with an amine to form the salt, which is then heated to drive off water and form the amide. A patent describes the preparation of 2,4,6-triiodo-5-amino-isophthalamide compounds, indicating the feasibility of forming amides from isophthalic acid derivatives. google.com

Supramolecular Chemistry and Crystal Engineering of 2 Fluoroisophthalic Acid

Intermolecular Interactions in Solid-State Structures

Hydrogen bonds are the most dominant and directional interactions in the crystal structures of carboxylic acids, and 2-fluoroisophthalic acid is no exception. The primary and most robust hydrogen bonding motif observed is the O—H⋯O interaction between the carboxylic acid groups. In the crystal structure of 5-fluoroisophthalic acid, a positional isomer of this compound, intermolecular O—H⋯O hydrogen bonds connect adjacent molecules, forming a characteristic hydrogen-bonded ribbon or chain. nih.govnih.govsemanticscholar.orgrsc.org This is a common and predictable synthon in the crystal engineering of carboxylic acids.

In addition to the strong O—H⋯O interactions, the presence of the fluorine atom introduces the possibility of weaker C—H⋯F hydrogen bonds. In the solid-state structure of 5-fluoroisophthalic acid, these C—H⋯F interactions have been observed to link the primary hydrogen-bonded ribbons, extending the structure into a two-dimensional supramolecular array. nih.govnih.govsemanticscholar.orgrsc.org The geometry of these interactions, including the distances and angles, has been characterized through single-crystal X-ray diffraction studies.

Table 1: Hydrogen Bond Geometry in 5-Fluoroisophthalic Acid

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

|---|---|---|---|---|---|

| O1-H1···O2 | 0.82 | 1.81 | 2.625 (2) | 174 | (i) -x+1, -y+1, -z+2 |

| C5-H5···F1 | 0.93 | 2.52 | 3.404 (2) | 160 | (ii) x-1, y, z+1 |

Data sourced from crystallographic studies of 5-fluoroisophthalic acid. rsc.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen or oxygen atom. nih.govsemanticscholar.org The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F) and the presence of electron-withdrawing groups on the molecule bearing the halogen. nih.govsemanticscholar.org While iodine and bromine are the most common participants in strong halogen bonds, fluorine can also engage in such interactions, although they are generally weaker. In the context of this compound, the fluorine atom is a potential, albeit weak, halogen bond donor. The deliberate use of halogen bonding is a powerful tool in crystal engineering for the construction of multicomponent supramolecular assemblies. nih.govsemanticscholar.org For instance, co-crystallization of compounds with halogen bond donors and acceptors can lead to predictable linear or extended network structures. rsc.org While specific studies detailing halogen bonding phenomena in this compound itself are not prevalent in the reviewed literature, the principles of halogen bonding suggest that this interaction could be exploited in its co-crystals, especially with strong Lewis bases.

Co-Crystallization and Self-Assembly Processes

The ability of this compound to engage in multiple, directional intermolecular interactions makes it an excellent candidate for the construction of multi-component crystals, known as co-crystals, and for guiding the self-assembly of molecules into higher-order structures.

The formation of co-crystals between a carboxylic acid and a nitrogenous base is a well-established strategy in crystal engineering. researchgate.netresearchgate.net The outcome of this co-crystallization, whether it results in a salt (proton transfer from the acid to the base) or a co-crystal (neutral components held by hydrogen bonds), can often be predicted by considering the difference in the pKa values of the acid and the conjugate acid of the base (the ΔpKa rule). chemrxiv.org A small ΔpKa (typically < 1) favors the formation of a co-crystal, while a larger ΔpKa (typically > 3) leads to salt formation. nih.govchemrxiv.org

Table 2: Common Supramolecular Synthons in Carboxylic Acid-Nitrogenous Base Co-crystals

| Synthon Type | Description | Common Motifs |

|---|---|---|

| Heterodimer | A single acid molecule hydrogen-bonded to a single base molecule. | R²₂(7) |

| Heterotrimer | One dicarboxylic acid molecule hydrogen-bonded to two base molecules. | - |

| Heterotetramer | Two dicarboxylic acid molecules hydrogen-bonded to two base molecules. | R⁴₄(12) |

Based on general principles of co-crystal design. researchgate.netresearchgate.net

The self-assembly of molecules into two-dimensional (2D) arrays on surfaces is a bottom-up approach to creating functional nanostructures. The formation of these arrays is driven by a delicate balance of intermolecular and molecule-substrate interactions. mdpi.com Hydrogen bonding is a key interaction for the programmed assembly of molecules into 2D networks. cas.cnnih.gov

Control of Supramolecular Architecture through Fluorine Substitution

The introduction of a fluorine atom onto the isophthalic acid framework significantly influences its assembly in the solid state, a central theme in the fields of supramolecular chemistry and crystal engineering. The high electronegativity and ability of fluorine to participate in non-covalent interactions, particularly hydrogen bonds, provide a powerful tool for guiding the formation of specific crystal structures.

In the crystal structure of 5-Fluoroisophthalic acid, the molecules are organized into a two-dimensional supramolecular array. ias.ac.innih.govresearchgate.net This ordered arrangement is primarily dictated by two key intermolecular interactions: conventional O-H···O hydrogen bonds and weaker C-H···F interactions. ias.ac.innih.govresearchgate.net

The primary and most robust interaction involves the carboxylic acid groups of adjacent molecules. These groups form strong, centrosymmetric O-H···O hydrogen bonds, creating one-dimensional ribbons or chains that run through the crystal. researchgate.netacs.orgbitp.kiev.ua This is a common and predictable motif for carboxylic acids.

The crucial role of the fluorine substituent becomes evident in how these one-dimensional ribbons are connected. The fluorine atom acts as a hydrogen bond acceptor, participating in C-H···F interactions with hydrogen atoms from the aromatic rings of neighboring molecules. ias.ac.innih.govresearchgate.net These interactions, though weaker than the O-H···O bonds, are directional and numerous enough to link the hydrogen-bonded ribbons together, extending the structure into a two-dimensional layer. researchgate.netacs.org This demonstrates how a single fluorine substitution can effectively control the dimensionality of the resulting supramolecular architecture, transforming a 1D chain into a 2D sheet.

Interactive Data Table: Crystallographic and Hydrogen Bond Geometry for 5-Fluoroisophthalic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅FO₄ |

| Molecular Weight | 184.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 3.7736 (8) |

| b (Å) | 16.292 (4) |

| c (Å) | 6.2753 (14) |

| β (°) | 91.871 (5) |

| Volume (ų) | 385.60 (14) |

| Temperature (K) | 297 |

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| O1–H1···O2 | 0.82 | 1.81 | 2.625 (2) | 174 |

| C5–H5···F1 | 0.93 | 2.52 | 3.404 (2) | 160 |

Data sourced from crystallographic studies of 5-Fluoroisophthalic acid. nih.govresearchgate.net

Structural Dynamics in Hydrogen-Bonded Frameworks

While the static crystal structure of this compound reveals how it self-assembles, the non-covalent interactions holding the framework together also permit a degree of structural flexibility and dynamic behavior. Hydrogen-bonded organic frameworks (HOFs) are known for their potential to respond to external stimuli such as guest inclusion, temperature changes, or light. nsf.govrsc.org

The framework of this compound is built upon a hierarchy of hydrogen bonds of varying strengths (strong O-H···O and weaker C-H···F). This hierarchy suggests that the framework's response to stimuli may not be uniform. For instance, thermal energy might be sufficient to induce motion or disorder in the weaker C-H···F interactions while leaving the more robust carboxylic acid dimer synthons intact.

Research on related systems, such as other substituted isophthalic acids, shows they can exhibit dynamic behaviors like phase transitions to liquid crystalline states (mesophases) upon heating. ias.ac.inacs.orgrsc.org These transitions involve a change from a highly ordered crystalline state to a phase with more molecular mobility, often driven by the disruption of weaker intermolecular forces. While specific studies on the dynamic behavior and phase transitions of this compound are not extensively documented, its structural motifs are consistent with those found in systems known to exhibit such properties.

Furthermore, the concept of "flexible HOFs" has emerged, describing frameworks that can undergo significant structural changes, such as pore opening or closing, in response to the inclusion or removal of guest molecules. rsc.orgacs.org The layered structure of this compound, held together by relatively weak interactions, could potentially accommodate small guest molecules between the layers, leading to changes in the interlayer spacing or other structural parameters. The study of such guest-induced structural dynamics is a key area of research in functional porous materials. However, detailed investigations into the guest accommodation and resulting structural dynamics specifically for the this compound framework remain a subject for future exploration.

Applications of 2 Fluoroisophthalic Acid in Advanced Materials Science

Integration into Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The choice of the organic linker is crucial as it dictates the topology, porosity, and functionality of the final MOF structure. wikipedia.org

2-Fluoroisophthalic acid and its isomers, such as 5-fluoroisophthalic acid, function as ditopic organic linkers, meaning they can connect to two metal centers to build up the framework structure. researchgate.net The synthesis of these fluorinated MOFs typically involves solvothermal or hydrothermal methods, where the fluorinated linker and a metal salt are reacted in a solvent at elevated temperatures. alfa-chemistry.com The carboxylate groups of the acid deprotonate and coordinate with the metal ions, forming the extended crystalline network characteristic of MOFs. nih.gov

A notable example involves the use of 5-fluoroisophthalic acid in a mixed-linker approach to synthesize derivatives of the CAU-10 framework, an aluminum-based MOF. researchgate.net In this strategy, varying ratios of 5-fluoroisophthalic acid and the standard isophthalic acid linker were used. researchgate.net This resulted in the successful incorporation of the fluorinated linker into the MOF structure, creating new materials denoted as CAU-10-H/F with controlled amounts of fluorine functionalization. researchgate.net The structure of these mixed-linker MOFs consists of helical chains of corner-sharing AlO₆ polyhedra, demonstrating that the fluorinated linker can be integrated without disrupting the fundamental framework topology. researchgate.net

The porosity and surface area of a MOF are critical properties that determine its suitability for applications like gas storage, separation, and catalysis. nih.gov The introduction of linkers like this compound can influence these textural properties. While MOFs can theoretically achieve surface areas as high as 14,600 m²/g, experimentally verified Brunauer-Emmett-Teller (BET) surface areas have reached over 7,000 m²/g for some materials. researchgate.net

In the case of fluorinated MOFs, the impact on surface area is specific to the framework system. For instance, in the defect-engineered functionalization of the titanium-based MOF, MUV-10, the introduction of 5-fluoro isophthalic acid as a modulator was found to increase the external surface area of the material. researchgate.netacs.org This modification, which results in a decrease in particle size, is directly linked to an enhancement in the material's performance in photocatalysis. nih.gov In other systems, such as the mixed-linker CAU-10-H/F series, the incorporation of the fluorinated linker results in a porous structure, confirmed by nitrogen gas sorption measurements. researchgate.net The specific surface area can be precisely tuned by controlling the ratio of fluorinated to non-fluorinated linkers.

Table 1: Properties of Select MOFs Utilizing Fluoroisophthalic Acid Derivatives

| MOF Name | Linker(s) | Key Structural Feature | Impact of Fluorine |

|---|---|---|---|

| CAU-10-H/F | Isophthalic acid & 5-Fluoroisophthalic acid | Helical chains of cis corner-sharing AlO₆ polyhedra. researchgate.net | Systematic incorporation of fluorine into the framework is achieved. researchgate.net |

| MUV-10 (modified) | Benzene (B151609) tricarboxylate & 5-Fluoroisophthalic acid (modulator) | Cubic structure with Ti(IV)₂Ca(II)₂(μ₃-O)₂ clusters. acs.org | Induces defects and increases the external surface area. researchgate.netacs.org |

The incorporation of fluorine atoms via linkers like this compound imparts unique functionalities to MOFs. alfa-chemistry.com Due to fluorine's high electronegativity and the stability of the carbon-fluorine bond, fluorinated MOFs often exhibit enhanced chemical and thermal stability. alfa-chemistry.comacs.org They can be more resistant to oxidation and light, which improves their durability against environmental factors. mdpi.com

Another significant effect of fluorination is the modification of the pore environment. The presence of fluorine atoms generally increases the hydrophobicity of the MOF, a desirable trait for applications involving water-sensitive processes or separation of oil-water mixtures. rsc.orgmdpi.com The fluorine atoms can also create specific adsorption sites for guest molecules, influencing the material's selectivity in gas sorption and separation processes. mdpi.com The small atomic radius and high electronegativity of fluorine can lead to tailored interactions with specific sorbates, enhancing both adsorption capacity and selectivity. mdpi.com

Catalytic Applications of this compound-Derived Materials

The inherent properties of MOFs, such as high surface area, tunable pore functionality, and the presence of catalytically active sites, make them excellent candidates for heterogeneous catalysts. nih.govresearchgate.net Materials derived from this compound are being explored for their potential to catalyze important chemical reactions.

MOFs can function as heterogeneous catalysts, where the active sites are an integral part of the solid framework. nih.gov These active sites can be the metal nodes, which often act as Lewis acids, or functional groups on the organic linkers. nih.govrsc.org Zirconium-based MOFs, for example, are known to possess unsaturated metal sites that are effective Lewis acid centers for various catalytic transformations. mdpi.com

The use of a fluorinated linker like this compound can enhance catalytic performance in several ways. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the metal centers, potentially increasing their Lewis acidity and, consequently, their catalytic activity. acs.org Furthermore, the increased hydrophobicity imparted by fluorine can be advantageous in reactions where the presence of water is detrimental, preventing the deactivation of catalytic sites. rsc.org The tailored pore environment can also improve substrate selectivity and product specificity. MOF-derived materials have shown high catalytic activity and controllability in a range of organic reactions. nih.gov

A significant application of fluoroisophthalic acid-derived materials is in the field of photocatalysis. Research has shown that using 5-fluoro isophthalic acid as a modulator in the synthesis of the titanium-based MOF, MUV-10, leads to a substantial increase in its photocatalytic activity for hydrogen (H₂) evolution from water. researchgate.netacs.org

In a comprehensive study, MUV-10 materials modified with varying amounts of 5-fluoro isophthalic acid were prepared and tested. researchgate.netacs.org The results showed a progressive increase in H₂ production with higher incorporation of the fluorinated modulator, achieving up to a 4.2-fold enhancement compared to the pristine, unmodified MUV-10. researchgate.netacs.org This improvement was attributed to the dual role of the fluorinated modulator. It acts as a defect-inducing agent, which alters the material's electronic structure and photostability, and it increases the external surface area, providing more accessible active sites for the reaction. researchgate.netacs.org Unlike other modulators that can decrease the band gap, the 5-fluoro isophthalic acid modification achieved enhanced activity with negligible changes to the band gap, highlighting a unique mechanism of enhancement related to photostability and surface properties. researchgate.netacs.org

Table 2: Photocatalytic H₂ Evolution in MUV-10 Modified with 5-Fluoro Isophthalic Acid

| Catalyst | Modulator | H₂ Evolution Enhancement (vs. pristine MOF) | Proposed Reason for Enhancement |

|---|---|---|---|

| MUV-10-Iso-F | 5-Fluoro isophthalic acid | Up to 4.2-fold increase researchgate.netacs.org | Increased external surface area and enhanced photostability due to defect-compensation mode. researchgate.netacs.org |

| MUV-10-Iso-OH | 5-Hydroxy isophthalic acid | Up to 2.3-fold increase researchgate.netacs.org | Band gap reduction and longer excited-state lifetime. researchgate.netacs.org |

Sensing Technologies and Environmental Monitoring

The precise detection of chemical species is critical for environmental protection, industrial process control, and biomedical diagnostics. This compound and its isomers are instrumental in designing sensitive and selective sensor materials, primarily through their integration into metal-organic frameworks (MOFs).

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is crucial as it dictates the structure, porosity, and functional properties of the resulting MOF. When ligands like this compound are combined with luminescent metal ions, particularly lanthanides such as Europium (Eu³⁺) and Terbium (Tb³⁺), the resulting MOFs can exhibit strong and stable luminescence. mit.edumdpi.com

This luminescence often arises from the "antenna effect," where the organic ligand efficiently absorbs ultraviolet (UV) light and transfers the energy to the central metal ion, which then emits light at its characteristic wavelength. calpaclab.com This process results in sharp, well-defined emission peaks and long luminescence lifetimes, which are highly advantageous for sensing applications. mit.edugoogleapis.com

Table 1: Examples of Lanthanide MOFs with Isophthalic Acid Derivatives for Luminescent Sensing

| Metal Ion | Ligand(s) | Analyte(s) Detected | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| Eu³⁺ | 5-Amino isophthalic acid, Terephthalic acid | Fluoride (B91410) (F⁻) | Ratiometric response | 0.326 µM | |

| Eu³⁺ | 4-(3,5-dicarboxyphenoxy)isophthalic acid | Fe³⁺, Ofloxacin | Luminescence quenching | 4.32 µM (for Fe³⁺) | rsc.org |

| Eu³⁺ | 2'-Fluoro-biphenyl-3,4',5-tricarboxylate | Acetone | Luminescence quenching | Not specified | mit.edu |

| Tb³⁺/Eu³⁺ | 5,5'-methylenebis(2,4,6-trimethylisophthalic acid) | Al³⁺, Fe³⁺ | Luminescence enhancement/quenching | Not specified | mit.edu |

| Eu³⁺ | 5-(4H-1,2,4-triazol-4-yl)isophthalic acid, 2-Aminoterephthalic acid | p-Nitrophenol | Luminescence quenching | 80.1 nM | rsc.org |

The porous and functionalizable nature of MOFs makes them excellent platforms for the selective detection of various analytes, including hazardous environmental pollutants and crucial biomolecules. mdpi.com LMOFs constructed using ligands like this compound can detect target molecules through changes in their luminescence intensity. sigmaaldrich.com

The detection mechanism often involves the interaction between the analyte and the MOF framework. For instance, pollutants such as nitroaromatic compounds or heavy metal ions can enter the pores of the MOF. rsc.orgessentialchemicalindustry.org These guest molecules can interact with the organic ligand or the metal center, leading to a quenching (decrease) or enhancement (increase) of the MOF's fluorescence. mit.edu The fluorine group on the ligand can influence these host-guest interactions, potentially enhancing the selectivity and sensitivity of the sensor.

For example, a Europium-based MOF using a fluorinated biphenyl (B1667301) tricarboxylate ligand has been shown to be an effective sensor for acetone, exhibiting a significant quenching effect. mit.edu Similarly, MOFs using other functionalized isophthalic acids have demonstrated high sensitivity for detecting metal ions like Fe³⁺ and anions like fluoride (F⁻) in water. rsc.orggoogleapis.com In the realm of biomolecules, MOFs have been developed for sensing ascorbic acid and dipicolinic acid, a biomarker for bacterial spores. mdpi.comnih.gov The ability to tune the chemical environment within the MOF's pores by using ligands like this compound is key to developing sensors for a wide array of important target analytes.

Table 2: Performance of MOF-Based Sensors for Pollutant and Biomolecule Detection

| MOF System | Target Analyte | Sample Matrix | Detection Principle | Reported Limit of Detection (LOD) | Reference |

| Eu-AIP/BDC MOF | Fluoride (F⁻) | Water, Toothpaste | Ratiometric Fluorescence | 0.326 µM | |

| Co(II)-MOF | Fluoride (F⁻) | Water | PL Enhancement | 0.24 µg/L | googleapis.comgoogle.com |

| Eu-MOF | Fe³⁺ | Aqueous Solution | Fluorescence Quenching | 4.32 µM | rsc.org |

| Eu[Cu₃(μ₃-OH)(μ₃-4-cp)₃] | Ascorbic Acid | Aqueous Media | "Turn-on" Fluorescence | 3.55 x 10⁻⁴ M | nih.gov |

| Eu-MOF Composite | p-Nitrophenol | Methanol Solution | Fluorescence Quenching | 80.1 nM | rsc.org |

Polymer Matrix Integration and Performance Enhancement

The incorporation of specialized monomers into polymer chains is a fundamental strategy for creating materials with superior properties. Dicarboxylic acids are essential building blocks for condensation polymers such as polyesters and polyamides. savemyexams.come3s-conferences.org The integration of this compound into these polymer backbones is a promising approach for developing high-performance plastics.

Polyimides, known for their exceptional thermal stability, chemical resistance, and mechanical properties, are often synthesized from dianhydrides and diamines. halocarbon.comspecialchem.com The properties of these advanced polymers can be precisely tuned by the choice of monomers. Incorporating fluorinated monomers, such as derivatives of isophthalic acid, is a known method to enhance key characteristics. The strong electron-withdrawing nature of the fluorine atom can increase the thermal and chemical stability of the resulting polymer. This makes such polymers suitable for demanding applications in the aerospace, electronics, and automotive industries where resistance to high temperatures and harsh chemical environments is paramount.

Computational and Theoretical Studies on 2 Fluoroisophthalic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It allows for the calculation of various molecular properties and reactivity descriptors by using the electron density as the fundamental variable. irjweb.comirjweb.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. irjweb.com

Other global reactivity descriptors that can be calculated include electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S). irjweb.comirjweb.com While specific DFT studies detailing these parameters for 2-Fluoroisophthalic acid are not prevalent in the literature, the methodology is standard. A theoretical study on substituted benzoic acids demonstrated that such descriptors can effectively predict properties like gas phase acidity and that electron-withdrawing substituents, such as the fluorine in this compound, generally increase acidity. mdpi.com The analysis of these parameters for this compound would provide a quantitative measure of its reactivity and stability.

Table 1: Key Reactivity Descriptors from DFT This table is illustrative of typical DFT-derived parameters and does not represent calculated values for this compound.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Global Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Global Softness | S | 1 / (2η) | Polarizability and reactivity |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Power to attract electrons |

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial to its function and interactions. For this compound, the primary sources of conformational flexibility are the rotations of the two carboxylic acid groups relative to the benzene (B151609) ring. Quantum chemical calculations using DFT can map the potential energy landscape of the molecule, identifying stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.govuc.pt

Studies on ortho-substituted benzoic acids show that intramolecular interactions between the carboxylic group and the ortho substituent significantly influence the conformational preferences. nih.govuc.pt For its isomer, 5-Fluoroisophthalic acid, X-ray diffraction studies have shown that the molecule is nearly planar, with the carboxyl group twisted by a small dihedral angle of 2.01° relative to the benzene ring's mean plane. researchgate.netresearchgate.netnih.gov A similar planarity would be expected for the stable conformers of this compound, though the energetic landscape would be unique due to the different substitution pattern.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their interactions with other molecules and their tendency to form larger assemblies.

The functional groups of this compound—two carboxylic acid groups and a fluorine atom—are all capable of forming significant intermolecular interactions. The carboxylic acid groups are strong donors and acceptors for hydrogen bonds, typically forming robust cyclic dimers via O—H⋯O interactions. researchgate.netscispace.com The fluorine atom can participate in weaker C—H⋯F interactions. researchgate.netresearchgate.net

Detailed crystal structure analysis of the closely related isomer, 5-Fluoroisophthalic acid, provides a strong predictive model for these interactions. researchgate.netnih.gov In its crystal, molecules are linked by intermolecular O—H⋯O hydrogen bonds and C—H⋯F interactions. researchgate.netresearchgate.netnih.gov These combined interactions are responsible for building the larger crystalline architecture. It is highly probable that this compound engages in similar hydrogen bonding and fluorine-involved interactions to dictate its solid-state structure.

Table 2: Hydrogen-Bond Geometry in 5-Fluoroisophthalic Acid This data, from the crystal structure of the isomer 5-Fluoroisophthalic acid, illustrates the types of interactions expected for this compound. nih.goviucr.org

| Interaction (D—H···A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| O1—H1···O2 | 0.82 | 1.81 | 2.625 | 174 |

| C5—H5···F1 | 0.93 | 2.52 | 3.404 | 160 |

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent intermolecular interactions. Molecular dynamics (MD) and Monte Carlo (MC) simulations are used to model these processes. nih.govacs.org For molecules like isophthalic acids, the primary driving force for self-assembly is the hydrogen bonding between carboxylic acid groups, leading to highly ordered supramolecular structures. acs.org

The experimental crystal structure of 5-Fluoroisophthalic acid shows that the combination of O—H⋯O and C—H⋯F interactions connects the molecules into a two-dimensional supramolecular array. researchgate.netresearchgate.netnih.gov Specifically, the O—H⋯O interactions form hydrogen-bonded ribbons, which are then linked by the C—H⋯F interactions. researchgate.netnih.gov Simulations of such systems can reveal the dynamics of how these ordered structures form from an initially random state, providing insights into crystallization and material formation. nih.govacs.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to predict the binding affinity and mode. nih.govdovepress.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target.

In a cheminformatics-based drug design study, this compound was identified as a potential inhibitor of matrix metalloproteinase-13 (MMP-13), a zinc-dependent protease implicated in osteoarthritis and rheumatoid arthritis. researchgate.netnih.gov The study targeted the hemopexin (Hpx) domain of MMP-13, which is critical for substrate specificity, aiming for selective inhibition. nih.govplos.org Using high-throughput virtual screening followed by a more precise docking protocol (Glide extra precision), this compound was identified as one of seven lead drug-like molecules from a library. researchgate.netnih.gov The docking analysis predicted that the compound forms hydrogen bonds with key residues within the target domain, suggesting it could serve as a scaffold for developing more potent and selective MMP-13 inhibitors. nih.govdovepress.com

Cheminformatics and In Silico Screening

Cheminformatics and in silico screening methods are powerful computational tools used in drug discovery to identify and analyze potential drug candidates from large libraries of chemical compounds. These approaches have been employed to investigate the properties of this compound, focusing on its potential as a therapeutic agent.

Identification of Potential Ligand Binding

In silico structure-based high-throughput virtual screening (HTVS) has been utilized to identify potential molecular targets for this compound. plos.org One notable study focused on the Matrix Metalloproteinase-13 (MMP-13), a zinc-dependent protease implicated in the progression of osteoarthritis and rheumatoid arthritis. plos.orgnih.gov The hemopexin (Hpx) domain of MMP-13, which is crucial for substrate specificity, was identified as a key target for selective inhibition. plos.org

Through a virtual screening of thousands of molecules, this compound was identified as a lead compound that could potentially bind to the Hpx domain of MMP-13. plos.orgnih.gov The screening process predicted that this compound interacts with specific amino acid residues within this domain. nih.gov The carboxylic acid groups of the molecule are thought to form hydrophilic contacts, primarily with the polar side chains of key amino acids. nih.gov

Detailed docking results revealed specific interactions between this compound and the MMP-13 hemopexin domain. nih.gov These interactions involve the formation of multiple hydrogen bonds with the amino acid residues, suggesting a strong and stable binding. nih.gov The predicted binding affinity, indicated by a favorable Glide score (G-score), further supports the potential of this compound as an inhibitor. nih.gov The primary interactions were observed with residues Arg344, Arg346, Lys347, and Asn326. nih.gov The short hydrogen bond distances observed in the computational model point towards strong enzyme-ligand interactions. nih.gov

Table 1: Predicted Ligand Binding Interactions of this compound with MMP-13 Hemopexin Domain

| Parameter | Details |

|---|---|

| Target Protein | Matrix Metalloproteinase-13 (MMP-13) plos.orgnih.gov |

| Binding Domain | Hemopexin (Hpx) Domain plos.orgnih.gov |

| Interacting Amino Acids | Arg344, Arg346, Lys347, Asn326 nih.gov |

Pharmacokinetic and Physicochemical Parameter Analysis

In addition to identifying binding interactions, in silico tools are used to predict the pharmacokinetic and physicochemical properties of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. nih.govnih.govphcogj.com For this compound, computational models have been used to analyze parameters based on established guidelines like Lipinski's rule of five. plos.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(carboxymethyl)-2-methylenepentanedioic acid |

| 2-{2-[(2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetic acid |

| 6-hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid |

| 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |

| 1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid |

Mechanistic Research on Biological Activities and Interactions

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. interesjournals.org They are crucial for regulating metabolic pathways and are often developed as therapeutic agents. studymind.co.uk The study of how these inhibitors interact with enzymes provides valuable insights into enzyme structure and function. interesjournals.org

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of extracellular matrix components. ajol.info MMP-13, in particular, plays a crucial role in the breakdown of type II collagen, a key component of articular cartilage. mdpi.complos.org Its over-expression is implicated in the progression of osteoarthritis, making it a significant target for drug development. mdpi.complos.org

In the search for novel inhibitors of MMP-13, 2-Fluoroisophthalic acid has been identified as a potential candidate. A cheminformatics-based drug design study identified this compound as one of seven lead compounds with the potential to inhibit the hemopexin (Hpx) domain of MMP-13. plos.org The Hpx domain is critical for substrate specificity, and targeting it may lead to more selective MMP-13 inhibition, potentially avoiding the side effects associated with broad-spectrum MMP inhibitors that target the catalytic zinc ion. plos.orgnih.gov

The proposed mechanism for these lead compounds involves interaction with specific, functionally important amino acid residues within the Hpx domain of MMP-13. plos.org Unlike traditional MMP inhibitors that chelate the catalytic zinc ion, this approach focuses on disrupting the substrate-binding capabilities of the enzyme, offering a more targeted inhibition strategy. mdpi.complos.org

The active site of an enzyme is the region that binds to the substrate and carries out the chemical reaction. wikibooks.org The specific three-dimensional arrangement of amino acids in the active site determines the enzyme's substrate specificity. wikibooks.org Enzyme inhibitors can interact with the active site in several ways, including competitive inhibition, where the inhibitor directly blocks the substrate from binding. interesjournals.org

In the context of MMP-13, this compound and other identified lead molecules, which are carboxylic acid-containing compounds, have been shown through in silico docking studies to form hydrophilic contacts with the Hpx domain. nih.gov Specifically, they interact with the polar side chains of key amino acid residues like Arginine 344 and Arginine 346. nih.gov These interactions are characterized by short hydrogen bond distances, suggesting strong enzyme-ligand binding. nih.gov

The binding of these inhibitors to the Hpx domain, rather than the catalytic zinc center, represents a non-zinc binding inhibition strategy. mdpi.com This approach is advantageous as it can lead to higher selectivity for MMP-13 over other MMPs, potentially reducing off-target effects. mdpi.com The inhibitors are thought to occupy a specific pocket within the Hpx domain, known as the S1' pocket, and can even extend into a unique side pocket present in MMP-13, further enhancing selectivity. nih.gov

| Enzyme Target | Interacting Domain | Key Interacting Residues (Predicted) | Inhibition Strategy |

| MMP-13 | Hemopexin (Hpx) domain | Arg344, Arg346 | Non-zinc binding, disruption of substrate specificity |

Modulation of Biological Pathways (general, based on related compounds)

Biological pathways are series of interactions between molecules in a cell that lead to a certain product or a change in the cell. frontiersin.orgnih.gov Understanding how chemical compounds modulate these pathways is fundamental to pharmacology and toxicology. nih.gov While specific pathway modulation by this compound is not extensively documented, the behavior of related isophthalic acid derivatives and other fluorinated compounds can provide general insights.

For instance, isophthalic acid derivatives can be involved in various biological processes. The introduction of different functional groups to the isophthalic acid scaffold can lead to a range of biological activities. For example, some benzoate (B1203000) derivatives have demonstrated antimicrobial activity by potentially disrupting cellular membranes or inhibiting essential metabolic pathways.

The fluorine atom itself can significantly alter the properties of a molecule, influencing its ability to interact with biological targets. core.ac.uk The strong electron-withdrawing nature of fluorine can affect the acidity or basicity of nearby functional groups, which in turn can influence binding interactions with proteins and enzymes. core.ac.uk This modulation of electronic properties can impact various signaling pathways.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry that aim to understand how the chemical structure of a compound influences its biological activity. gardp.orgcollaborativedrug.com By making systematic chemical modifications to a lead compound, researchers can identify the key structural features responsible for its therapeutic effects. gardp.org

For derivatives of this compound, SAR studies would explore how modifications to the phenyl ring or the carboxylic acid groups affect its inhibitory activity against targets like MMP-13. For example, studies on similar aromatic compounds have shown that the position and nature of substituents can dramatically alter biological activity. nih.gov

In the broader context of fusidic acid derivatives, another class of compounds, SAR studies have highlighted the critical role of a carboxylic acid moiety for anti-mycobacterial activity. nih.gov This underscores the importance of the carboxyl groups in this compound for its predicted interactions with the MMP-13 Hpx domain. nih.gov The presence of the fluorine atom is also a key feature. Its high electronegativity can influence the electronic distribution within the molecule, potentially enhancing binding affinity to the target enzyme. core.ac.uk

| Structural Feature | Potential Impact on Activity |

| Carboxylic Acid Groups | Essential for hydrophilic interactions with enzyme active sites. nih.govnih.gov |

| Fluorine Atom | Modulates electronic properties, potentially enhancing binding affinity. core.ac.uk |

| Phenyl Ring | Serves as a scaffold for the functional groups; substitutions can alter activity. nih.gov |

Development of Fluorinated Scaffolds in Medicinal Chemistry (general)

The incorporation of fluorine into drug candidates has become a widespread strategy in medicinal chemistry to enhance their pharmacological profiles. tandfonline.comacs.org Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom. ekb.egnih.gov The introduction of fluorine can lead to improvements in metabolic stability, bioavailability, and binding affinity. tandfonline.comekb.eg

Fluorinated scaffolds, which are core structures containing fluorine, are valuable in drug design because the carbon-fluorine bond is strong and not commonly found in nature, which can increase a drug's metabolic half-life. tandfonline.com The high electronegativity of fluorine can also alter the pKa of nearby functional groups, improving a compound's absorption and distribution in the body. tandfonline.com

The development of fluorinated heterocyclic compounds is a particularly active area of research, as these scaffolds combine the beneficial properties of fluorine with the structural diversity of heterocyclic rings. tandfonline.com This strategy has led to the development of numerous successful drugs. tandfonline.com The use of this compound as a building block falls within this broader trend of utilizing fluorinated scaffolds to create novel therapeutic agents with improved properties.

Advanced Analytical and Characterization Methodologies in 2 Fluoroisophthalic Acid Research

X-ray Crystallography for Molecular and Supramolecular Structure Elucidation

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) involves directing a beam of X-rays onto a highly ordered single crystal of the material. savemyexams.com As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. savemyexams.com By measuring the position and intensity of these diffracted spots as the crystal is rotated, a three-dimensional map of the electron density within the crystal can be generated. ceitec.cz From this map, the positions of individual atoms can be determined with high precision, yielding a detailed molecular structure. ceitec.cz

For 2-Fluoroisophthalic acid, an SCXRD analysis would provide definitive information on the planarity of the benzene (B151609) ring, the orientation of the two carboxylic acid groups relative to the ring, and the precise location of the fluorine atom. This data is crucial for understanding the electronic and steric effects of the substituents on the molecule's geometry.

To illustrate the type of information obtained from such an analysis, the crystallographic data for the related isomer, 5-Fluoroisophthalic acid, is presented below. It is critical to note that the following data pertains to the 5-fluoro isomer and serves only as an example of the parameters that would be determined for this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅FO₄ |

| Molecular Weight | 184.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Unit Cell Dimensions | |

| a (Å) | 3.7736 (8) |

| b (Å) | 16.292 (4) |

| c (Å) | 6.2753 (14) |

| β (°) | 91.871 (5) |

| Volume (ų) | 385.60 (14) |

| Z (Molecules per unit cell) | 2 |

Analysis of Hydrogen Bond Geometry

Resulting from a crystal structure determination, the analysis of hydrogen bond geometry is vital for understanding the supramolecular assembly. Hydrogen bonds are directional interactions that play a key role in crystal engineering, influencing everything from crystal packing to physical properties. nih.govwikipedia.org

For this compound, the two carboxylic acid groups are strong hydrogen bond donors (the -OH proton) and acceptors (the C=O oxygen). This would lead to the formation of robust hydrogen-bonded networks. The most common motif for carboxylic acids is a cyclic dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. The fluorine atom can also act as a weak hydrogen bond acceptor, potentially participating in weaker C-H···F interactions that further stabilize the crystal lattice. nih.govresearchgate.net

An analysis would precisely measure the distances between donor and acceptor atoms (e.g., O···O distance) and the angle of the bond (e.g., O-H···O angle), which indicate the strength and nature of the interaction. The hydrogen bond geometry for 5-Fluoroisophthalic acid, for instance, reveals both O-H···O and C-H···F interactions that connect molecules into a two-dimensional array. nih.goviucr.org

| Donor (D) — H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O1—H1 ··· O2 | 0.82 | 1.81 | 2.625 (2) | 174 |

| C5—H5 ··· F1 | 0.93 | 2.52 | 3.404 (2) | 160 |

Spectroscopic Techniques in Research

Spectroscopy involves the interaction of electromagnetic radiation with matter to probe molecular structure and properties. Different regions of the spectrum provide different types of information, making a combined spectroscopic approach a powerful tool for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds in solution. aocs.org It provides information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C, revealing the connectivity and arrangement of atoms in a molecule. igntu.ac.in

For this compound, ¹H NMR would show distinct signals for the aromatic protons. Due to the molecule's symmetry, there would be three unique aromatic proton environments. Their chemical shifts and coupling patterns (splitting) would be influenced by the neighboring fluorine and carboxylic acid groups. ¹³C NMR would similarly show distinct signals for each unique carbon atom, with the carbons bonded to or near the electronegative fluorine and oxygen atoms appearing at characteristic downfield shifts. The carbon directly bonded to fluorine would also exhibit splitting due to C-F coupling.

| Nucleus | Predicted Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic H adjacent to two -COOH | ~8.0-8.3 | Triplet |

| Aromatic H adjacent to -COOH and -F | ~7.5-7.8 | Doublet of doublets | |

| Carboxylic Acid -OH | >12.0 | Broad singlet | |

| ¹³C | Carboxylic Acid C=O | ~165-170 | Singlet |

| Aromatic C-F | ~160-165 | Doublet (large ¹JCF) | |

| Aromatic C-COOH | ~130-135 | Singlet/Doublet (small JCF) | |

| Aromatic C-H | ~120-140 | Singlet/Doublet (small JCF) |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com When infrared radiation is passed through a sample, it is absorbed at frequencies corresponding to molecular vibrations that cause a change in the molecule's dipole moment. savemyexams.com Raman spectroscopy involves scattering of monochromatic light (from a laser), where the scattered light can have a different frequency due to energy exchange with the molecule's vibrational modes; these modes must cause a change in the molecule's polarizability to be Raman-active. plus.ac.at

For this compound, key functional groups give rise to characteristic peaks. The O-H bond of the carboxylic acids produces a very broad and strong absorption in the IR spectrum. The C=O bond results in a very strong, sharp absorption. The aromatic ring will show C-H stretching and C=C stretching vibrations, while the C-F bond will also have a characteristic stretching frequency. amazonaws.comchemistrytalk.org Vibrations that are symmetric, like the ring breathing mode, are often strong in the Raman spectrum but may be weak in the IR spectrum. plus.ac.at

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500–3300 | Strong, very broad |

| C-H stretch | Aromatic | 3000–3100 | Medium |

| C=O stretch | Carboxylic Acid | 1700–1725 | Strong, sharp |

| C=C stretch | Aromatic | 1450–1600 | Medium to weak |

| C-F stretch | Aryl-Fluoride | 1100–1250 | Strong |

| C-O stretch | Carboxylic Acid | 1210–1320 | Strong |

Mass Spectrometry-Based Methods for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is a highly sensitive method used for determining the molecular weight of a compound, confirming its elemental formula (with high-resolution instruments), and obtaining structural information from its fragmentation patterns. miamioh.edu When coupled with a separation technique like liquid chromatography (LC-MS), it is a powerful tool for assessing the purity of a sample by separating it from any impurities before detection. waters.com

In the analysis of this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (184.02 g/mol ). The molecule would then fragment in a predictable way upon ionization. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl group (-OH, M-17), the loss of water (-H₂O, M-18), the loss of a carboxyl group (-COOH, M-45), and the loss of carbon monoxide (-CO, M-28) from fragment ions. miamioh.edu The presence of fluorine would also influence the fragmentation. High-resolution mass spectrometry could determine the mass with high accuracy, allowing for the confirmation of the C₈H₅FO₄ elemental formula and distinguishing it from other compounds with the same nominal mass. nih.gov

Chromatography Techniques for Purification and Analysis

Chromatographic methods are indispensable for both the purification of this compound after its synthesis and for the analytical assessment of its purity and the quantification of impurities. googleapis.commdpi.com The choice of a specific technique depends on the scale of the operation (purification vs. analysis) and the physicochemical properties of the compound and its potential contaminants. googleapis.com Given that this compound is a polar, dicarboxylic acid, specific chromatographic approaches are particularly effective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for the analysis of non-volatile compounds like this compound. researchgate.netphenomenex.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for organic acids. phenomenex.com

In a typical RP-HPLC setup for an aromatic acid like this compound, a non-polar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with an acid modifier like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid groups. researchgate.netambeed.com Suppressing ionization ensures good peak shape and retention. Detection is commonly performed using a UV detector, as the benzene ring in this compound absorbs UV light. ambeed.com

For instance, the analysis of the structurally similar 2,4,5-trifluorobenzoic acid has been successfully performed using a mobile phase of acetonitrile, water, and trifluoroacetic acid (40:60:2) with detection at 272 nm. ambeed.com Such a method provides a strong starting point for developing a specific protocol for this compound, allowing for the separation of the main compound from starting materials, by-products, and degradation products. ambeed.comjfda-online.com The method's robustness can be evaluated by systematically altering parameters such as mobile phase composition, pH, and flow rate. phenomenex.com

Table 1: Hypothetical HPLC Parameters for Purity Analysis of this compound

| Parameter | Value/Type | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for interaction. |

| Mobile Phase | Acetonitrile : Water : Trifluoroacetic Acid (TFA) | Elutes the compound; TFA suppresses ionization for better peak shape. |

| Gradient | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex impurity profiles. |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |

| Column Temp. | Ambient or 30-40 °C | Ensures reproducible retention times. |

| Detection | UV at ~210 nm or ~270 nm | Detects the aromatic ring of the analyte. |

| Injection Vol. | 10 µL | Standard volume for analytical runs. |

This table presents a typical starting point for method development based on established principles for similar aromatic acids.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal decomposition in the hot injector. sigmaaldrich.com Therefore, a derivatization step is mandatory to convert the polar carboxylic acid groups into more volatile and thermally stable esters or silyl (B83357) esters. sigmaaldrich.comjfda-online.com

Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replace the acidic protons on the carboxyl groups with non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com Alkylation to form methyl esters is another common approach. After derivatization, the volatile derivative is injected into the GC, where it is separated on a capillary column (e.g., with a polysiloxane-based stationary phase) and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). sigmaaldrich.com GC-MS is particularly powerful as it provides structural information, aiding in the definitive identification of impurities. dtic.mil

Table 2: Typical GC-MS Workflow for this compound Analysis

| Step | Procedure | Rationale |

| 1. Derivatization | React sample with a silylating agent (e.g., BSTFA) in a suitable solvent (e.g., acetonitrile) with heating. | To convert the non-volatile acid into a volatile silyl ester. |

| 2. Injection | Inject the derivatized sample into a heated GC inlet. | To vaporize the sample for entry into the column. |

| 3. Separation | Use a capillary column (e.g., DB-5ms) with a temperature program (e.g., 100°C to 300°C). | To separate different derivatized components based on boiling point and polarity. |

| 4. Detection | Use a Mass Spectrometer (MS) in scan mode. | To detect, identify (via fragmentation patterns), and quantify components. |

This table outlines a general procedure for the GC-MS analysis of carboxylic acids following derivatization.

Column Chromatography for Purification

For purification on a preparative scale, column chromatography is a widely used and effective method. nih.govnih.gov This technique is essential for removing impurities after synthesis to obtain high-purity this compound required for subsequent applications, such as polymerization. scirp.org The principle is similar to HPLC but is performed on a larger scale with the goal of isolating and collecting the desired compound rather than just analyzing it. googleapis.com